molecular formula C11H12N2S B13242862 2-methyl-N-(thiophen-3-ylmethyl)pyridin-3-amine

2-methyl-N-(thiophen-3-ylmethyl)pyridin-3-amine

Cat. No.: B13242862
M. Wt: 204.29 g/mol
InChI Key: JRGIRQNNXUFZKF-UHFFFAOYSA-N
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Description

2-Methyl-N-(thiophen-3-ylmethyl)pyridin-3-amine is a heterocyclic compound featuring a pyridine core substituted with a methyl group at the 2-position and a thiophen-3-ylmethylamine moiety at the 3-position.

Properties

Molecular Formula

C11H12N2S

Molecular Weight

204.29 g/mol

IUPAC Name

2-methyl-N-(thiophen-3-ylmethyl)pyridin-3-amine

InChI

InChI=1S/C11H12N2S/c1-9-11(3-2-5-12-9)13-7-10-4-6-14-8-10/h2-6,8,13H,7H2,1H3

InChI Key

JRGIRQNNXUFZKF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=N1)NCC2=CSC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(thiophen-3-ylmethyl)pyridin-3-amine typically involves the reaction of 2-methylpyridin-3-amine with thiophen-3-ylmethyl chloride under basic conditions. The reaction is carried out in a suitable solvent such as toluene or dichloromethane, and a base like potassium carbonate or sodium hydroxide is used to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

While specific industrial production methods for 2-methyl-N-(thiophen-3-ylmethyl)pyridin-3-amine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper safety and environmental controls. The product would then be purified using techniques such as recrystallization or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-N-(thiophen-3-ylmethyl)pyridin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-N-(thiophen-3-ylmethyl)pyridin-3-amine has several applications in scientific research:

Mechanism of Action

The exact mechanism of action of 2-methyl-N-(thiophen-3-ylmethyl)pyridin-3-amine is not well-documented. it is believed to interact with various molecular targets, including enzymes and receptors, through its pyridine and thiophene moieties. These interactions can lead to modulation of biological pathways, potentially resulting in antimicrobial or anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Physicochemical Properties

The following table summarizes key structural analogues and their properties:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Notable Properties Reference
2-Methyl-N-(thiophen-3-ylmethyl)pyridin-3-amine C₁₁H₁₂N₂S 204.29 2-methylpyridine, thiophen-3-ylmethyl Discontinued; synthesis challenges implied
2-(Thiophen-2-yl)pyridin-3-amine C₉H₈N₂S 176.24 Thiophen-2-yl directly attached to pyridine Higher solubility in polar solvents
N-{[2-(Trifluoromethyl)phenyl]methyl}pyridin-3-amine C₁₃H₁₁F₃N₂ 252.24 CF₃-substituted benzyl group Enhanced lipophilicity; potential CNS activity
N-(Triphenylmethyl)pyrimidin-2-amine C₂₃H₂₀N₄ 352.43 Triphenylmethyl (trityl) group High steric bulk; used in protective groups
2-Phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine C₁₈H₁₃N₅S 355.39 Imidazo[1,2-a]pyrimidine scaffold Fluorescence properties; catalytic uses

Key Observations :

  • Electronic Effects : The thiophene ring in 2-methyl-N-(thiophen-3-ylmethyl)pyridin-3-amine introduces sulfur-based electron-rich characteristics, contrasting with CF₃-substituted derivatives (e.g., ), which are electron-withdrawing.
  • Solubility : Direct thiophene attachment (e.g., 2-(thiophen-2-yl)pyridin-3-amine ) improves polar solvent compatibility compared to the methylene-bridged analogue, which may exhibit lower solubility due to increased hydrophobicity.
  • Synthetic Accessibility: The discontinued status of the target compound contrasts with more straightforward syntheses of imidazo[1,2-a]pyrimidine derivatives (e.g., ), which are synthesized via Schiff base reactions in ethanol.
Pharmacological and Functional Comparisons

While direct pharmacological data for 2-methyl-N-(thiophen-3-ylmethyl)pyridin-3-amine are absent, structurally related compounds exhibit diverse bioactivities:

  • Antiparasitic Activity: Pyridine derivatives such as UDD (N-[4-(trifluoromethyl)phenyl]-N-[1-[5-(trifluoromethyl)-2-pyridyl]-4-piperidyl]pyridin-3-amine) inhibit CYP51 in Trypanosoma cruzi, highlighting the role of pyridine scaffolds in antiparasitic drug design .
  • Antioxidant Applications: Tetrazole and thiazolidinone derivatives of imidazo[1,2-a]pyridin-3-amine demonstrate antioxidant activity, though yields for such compounds are often low (e.g., 10–12% in some cases ).

Biological Activity

2-Methyl-N-(thiophen-3-ylmethyl)pyridin-3-amine is a heterocyclic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound, characterized by the presence of pyridine and thiophene rings, has been investigated for various therapeutic applications, including antimicrobial and anticancer properties. This article synthesizes current research findings, outlines biological activity, and presents relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of 2-methyl-N-(thiophen-3-ylmethyl)pyridin-3-amine is C₁₁H₁₃N₂S, with a molecular weight of 205.30 g/mol. The structure includes:

  • A pyridine ring , which contributes to the compound's electron-withdrawing properties.
  • A thiophene ring , enhancing its reactivity and biological interactions.

Biological Activity Overview

Research has indicated that 2-methyl-N-(thiophen-3-ylmethyl)pyridin-3-amine exhibits several biological activities:

1. Antimicrobial Activity
Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains. In vitro tests revealed its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal species. The mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic pathways.

2. Anticancer Properties
The compound has been evaluated for its anticancer activity, particularly against lung cancer cell lines such as A549. Research indicates that it may inhibit cell proliferation and induce apoptosis in cancer cells through the modulation of key signaling pathways involved in tumor growth.

3. Mechanism of Action
The exact mechanism of action remains under investigation; however, it is hypothesized that the compound interacts with specific enzymes and receptors due to its unique structural features. These interactions can lead to the modulation of biological pathways associated with antimicrobial and anticancer effects .

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsObserved EffectReference
AntimicrobialGram-positive & Gram-negative bacteriaSignificant inhibition of growth
AntifungalVarious fungal speciesModerate to high antifungal activity
AnticancerA549 lung cancer cell lineInduction of apoptosis

Case Studies

Case Study 1: Antimicrobial Evaluation
In a study evaluating the antimicrobial efficacy of 2-methyl-N-(thiophen-3-ylmethyl)pyridin-3-amine, researchers tested various concentrations against Staphylococcus aureus and Escherichia coli. The results demonstrated a dose-dependent inhibition of bacterial growth, suggesting potential for development as an antibacterial agent.

Case Study 2: Anticancer Activity Assessment
A separate investigation focused on the anticancer properties against A549 cells utilized MTT assays to assess cell viability post-treatment with varying concentrations of the compound. The findings indicated a significant reduction in cell viability at higher concentrations, with IC50 values comparable to established chemotherapeutics.

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